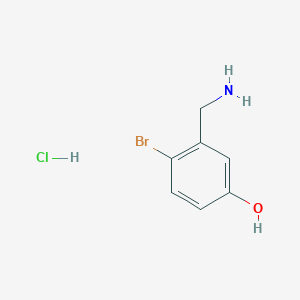3-(Aminomethyl)-4-bromophenol;hydrochloride
CAS No.: 2416233-59-3
Cat. No.: VC5623476
Molecular Formula: C7H9BrClNO
Molecular Weight: 238.51
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2416233-59-3 |
|---|---|
| Molecular Formula | C7H9BrClNO |
| Molecular Weight | 238.51 |
| IUPAC Name | 3-(aminomethyl)-4-bromophenol;hydrochloride |
| Standard InChI | InChI=1S/C7H8BrNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
| Standard InChI Key | ROSWINSPQZNXHU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1O)CN)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for the base compound is 3-(aminomethyl)-4-bromophenol, while the hydrochloride salt is designated as 3-(aminomethyl)-4-bromophenol hydrochloride. Synonyms include Phenol, 3-(aminomethyl)-4-bromo- and 4-Bromo-3-(aminomethyl)phenol hydrochloride .
Molecular Formula and Weight
The hydrochloride salt derives from the neutral base () combined with hydrochloric acid, yielding the formula . The molecular weight of the base compound is 202.048 g/mol , with the hydrochloride salt calculated at 238.51 g/mol.
Structural Analysis
The compound features a phenol core substituted with a bromine atom at the para-position and an aminomethyl group () at the meta-position. Protonation of the amine group by hydrochloric acid forms the hydrochloride salt, enhancing solubility in polar solvents. The SMILES notation is , and the InChIKey is QMUGXLUXLGZZSC-SBSPUUFOSA-N .
Physicochemical Properties
Thermodynamic and Spectral Data
The low vapor pressure indicates limited volatility, favoring stability under ambient conditions.
Solubility and Partition Coefficients
-
LogP: , suggesting moderate lipophilicity.
-
Polar Surface Area (PSA): , indicative of hydrogen-bonding capacity .
The hydrochloride salt enhances water solubility due to ionic character, making it suitable for aqueous-phase reactions.
Synthesis and Reaction Pathways
Optimization Challenges
Key challenges include regioselective bromination and avoiding over-bromination. The use of protecting groups for the amine during synthesis may be necessary to prevent side reactions .
Applications in Pharmaceutical Research
Drug Development
The aminomethyl group provides a site for functionalization, enabling conjugation with targeting moieties or prodrug formulations. Its hydrochloride salt form improves bioavailability, a critical factor in drug design .
Future Directions
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of the aminomethyl and bromo groups to optimize bioactivity.
-
Green Synthesis: Developing catalytic methods to minimize waste and improve yield.
Industrial Relevance
This compound’s versatility positions it as a candidate for high-value chemical intermediates in pharmaceuticals, agrochemicals, and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume